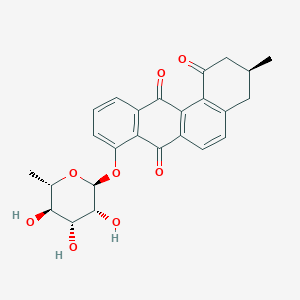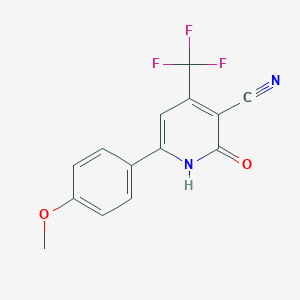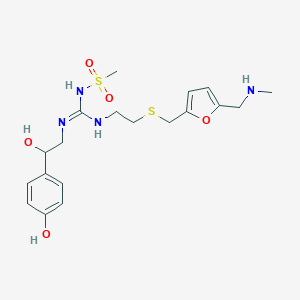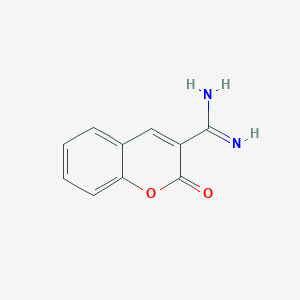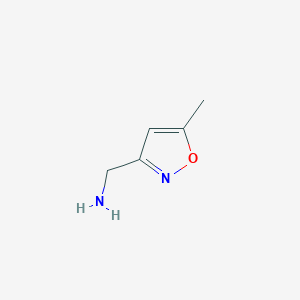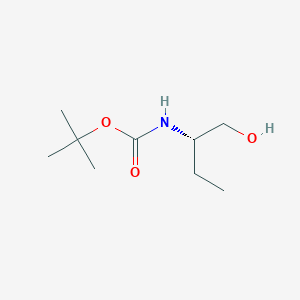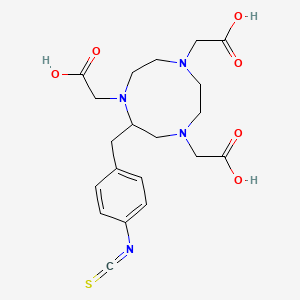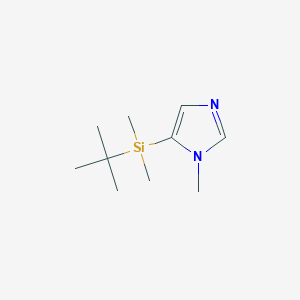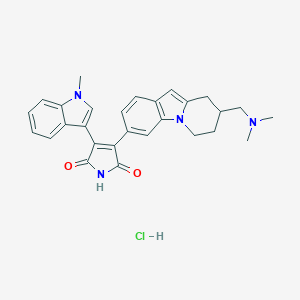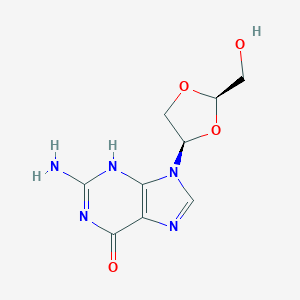
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, also known as APM, is a chemical compound that has been widely used in scientific research. It is a purine analog and a nucleoside analogue that has been used as a tool in molecular biology and biochemistry to study various biological processes.
Mécanisme D'action
The mechanism of action of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is based on its structural similarity to purine and nucleoside analogs. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA during replication and transcription, respectively. Once incorporated, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with the normal function of these molecules, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol depend on its concentration and the specific biological process being studied. At low concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be incorporated into DNA and RNA without significant effects on their function. At higher concentrations, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can interfere with DNA and RNA synthesis, leading to DNA damage, cell cycle arrest, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its structural similarity to purine and nucleoside analogs, which allows for the study of various biological processes. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, the limitations of using (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in lab experiments include its potential toxicity at high concentrations, which can lead to false-positive results. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be rapidly metabolized in vivo, limiting its use in animal models.
Orientations Futures
There are several future directions for the use of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol in scientific research. One potential application is the study of DNA repair mechanisms, as (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can induce DNA damage. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used as a tool to study the mechanism of action of various enzymes involved in DNA and RNA synthesis. Finally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol can be used in the development of new drugs that target DNA and RNA synthesis pathways, as well as in the development of new diagnostic tools for cancer and other diseases.
Conclusion
In conclusion, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, or (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, is a chemical compound that has been widely used in scientific research. It has been used as a tool to study various biological processes, including DNA and RNA synthesis, enzyme mechanisms, and DNA repair mechanisms. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has several advantages, including its structural similarity to purine and nucleoside analogs and its cost-effectiveness. However, it also has limitations, including its potential toxicity at high concentrations and its rapid metabolism in vivo. Overall, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol is a valuable tool for scientific research, with several potential future directions for its use.
Méthodes De Synthèse
The synthesis method of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol involves the reaction of 2-amino-6-chloropurine with 1,3-dioxolane-2-methanol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction leads to the formation of (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol, which can be purified by column chromatography.
Applications De Recherche Scientifique
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been widely used in scientific research as a tool to study various biological processes. It has been used as a substrate for DNA polymerases, as it can be incorporated into DNA during replication. (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has also been used as a tool to study the structure and function of RNA, as it can be incorporated into RNA during transcription. Additionally, (4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol has been used to study the mechanism of action of various enzymes, such as kinases and phosphatases.
Propriétés
Numéro CAS |
145514-01-8 |
|---|---|
Nom du produit |
(4-2-Aminopurin-9-yl)-1,3-dioxolane-2-methanol |
Formule moléculaire |
C9H11N5O4 |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
2-amino-9-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C9H11N5O4/c10-9-12-7-6(8(16)13-9)11-3-14(7)4-2-17-5(1-15)18-4/h3-5,15H,1-2H2,(H3,10,12,13,16)/t4-,5-/m1/s1 |
Clé InChI |
DXNPMWVLIOKPNO-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1C(OC(O1)CO)N2C=NC3=C2NC(=NC3=O)N |
Synonymes |
(4-2-aminopurin-9-yl)-1,3-dioxolane-2-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



